molecular formula C14H20N2O2 B1270838 3-Aminomethyl-1-N-Cbz-piperidine CAS No. 315717-76-1

3-Aminomethyl-1-N-Cbz-piperidine

Cat. No.: B1270838
CAS No.: 315717-76-1
M. Wt: 248.32 g/mol
InChI Key: PAIJQGYSIGOWOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminomethyl-1-N-Cbz-piperidine typically involves the reaction of piperidine with chloroformic acid to form piperidine chloroformate, followed by an amination reaction to introduce the amino group . The specific steps are as follows:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often involving automated processes and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: 3-Aminomethyl-1-N-Cbz-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Aminomethyl-1-N-Cbz-piperidine involves its interaction with specific molecular targets and pathways. The Cbz protecting group allows for selective reactions at the amino group, facilitating the synthesis of complex molecules. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Aminomethyl-1-N-Cbz-piperidine is unique due to the presence of both the amino group and the Cbz protecting group, providing a balance of reactivity and selectivity. This makes it particularly valuable in synthetic chemistry and proteomics research .

Properties

IUPAC Name

benzyl 3-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIJQGYSIGOWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373392
Record name 3-Aminomethyl-1-N-Cbz-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315717-76-1
Record name Phenylmethyl 3-(aminomethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315717-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminomethyl-1-N-Cbz-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminomethyl-1-N-Cbz-piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Dissolved 1-benzyloxycarbonyl-3-azidomethylpiperidine (1.27 g, 4.63 mmol, 1 eq) in THF (50 mL). Added water (10 mL). Added triphenylphosphine (1.5 g, 5.79 mmol, 1.25 eq) and let stir overnight. Removed solvent under reduced pressure and diluted the residue with 80 mL 1N HCl. Extracted the solution 3× with ethyl acetate to remove neutral organics. Basified the aqueous layer with 5N NaOH and extracted 3× with ethyl acetate. Combined the organic layers, dried over anhydrous Na2SO4, filtered and concentrated giving 903 mg of the desired amine.
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

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